4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

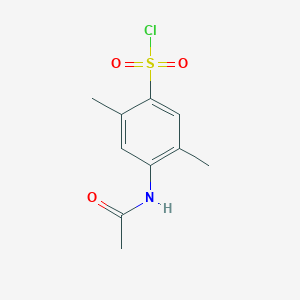

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO3S and its molecular weight is 261.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride, also known by its CAS number 13632-08-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets and its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features an acetamido group and a sulfonyl chloride moiety attached to a dimethyl-substituted benzene ring. This configuration is significant for its reactivity and biological properties.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it may act as an aldose reductase inhibitor, which is relevant in the context of diabetic complications .

- Receptor Interaction : It may also interact with various receptors, modulating their activity and leading to downstream biological effects.

In Vitro Studies

Research indicates that this compound exhibits notable antimicrobial properties. For example, studies have demonstrated its effectiveness against certain bacterial strains by disrupting cell wall synthesis and inhibiting growth .

| Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| C. albicans | 18 | 64 µg/mL |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's potential as a precursor for novel antimicrobial agents. The researchers found that derivatives of sulfonamides showed improved activity against multidrug-resistant strains .

- Diabetes Research : Another significant area of research involves the compound's role as an aldose reductase inhibitor. This action is crucial in managing diabetic complications, as it prevents the conversion of glucose into sorbitol, thereby reducing osmotic and oxidative stress on cells .

Toxicological Profile

While the biological activities are promising, the safety profile of this compound is critical for therapeutic applications. Preliminary toxicological assessments indicate that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to establish its safety margin.

科学的研究の応用

Aldose Reductase Inhibition

One of the primary applications of 4-acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is as an inhibitor of the enzyme aldose reductase . This enzyme catalyzes the conversion of glucose to sorbitol, which can accumulate in cells and lead to complications in diabetic patients. The inhibition of aldose reductase is crucial for preventing peripheral complications associated with diabetes, such as neuropathy and retinopathy .

Case Study:

In a study involving diabetic rats treated with this compound, researchers observed a significant reduction in sorbitol levels in ocular tissues compared to untreated controls. This suggests that the compound effectively inhibits aldose reductase activity in vivo, thereby mitigating hyperglycemia-induced damage .

Synthesis of Sulfonamide Derivatives

The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives , which are important in the development of antibacterial agents. The sulfonyl chloride functional group allows for further reactions that can yield diverse pharmaceutical compounds .

Click Chemistry

This compound is utilized in click chemistry reactions due to its reactivity with azides and alkynes. This property facilitates the formation of complex molecules through simple and efficient reactions, making it valuable for drug discovery and development .

Table 1: Summary of Click Reactions Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Strain-Promoted Alkyne-Azide | Alkyne + Azide | Triazole Derivative | ~95 |

| Strain-Promoted Alkyne-Nitrone | Alkyne + Nitrone | Nitrone Derivative | ~90 |

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using HPLC techniques for purity assessment and impurity profiling. A reverse-phase HPLC method has been developed that uses acetonitrile and water as mobile phases, allowing for effective separation and quantification of the compound .

Table 2: HPLC Conditions for Analyzing this compound

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile/Water |

| Flow Rate | 1 mL/min |

| Detection Method | UV at 254 nm |

特性

IUPAC Name |

4-acetamido-2,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-5-10(16(11,14)15)7(2)4-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCPQSHKJZIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509090 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13632-08-1 |

Source

|

| Record name | 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。